Tanegoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tanegoside is a lignan glycoside isolated from the stems of Tinospora sinensis, a plant belonging to the Menispermaceae family . It is known for its various biological activities and potential therapeutic applications. The molecular formula of this compound is C26H34O12, and it has a molecular weight of 538.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tanegoside is typically isolated from the stems of Tinospora sinensis through a series of extraction and purification steps. The stems are first extracted with ethanol, and the ethanolic extract is partitioned between ethyl acetate and water . The water layer is then passed through a Diaion HP-20 column and washed with methanol. Further purification is achieved using reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Tanegoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Tanegoside is used as a reference compound in phytochemical studies to identify and characterize similar lignan glycosides.
Biology: It has been investigated for its anti-inflammatory, immunomodulatory, and antioxidant properties.
Medicine: this compound shows promise in the treatment of diseases such as diabetes, cancer, and cardiovascular disorders due to its bioactive properties.
Industry: The compound is used in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of Tanegoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and immune responses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence the expression of genes related to these processes.
Comparison with Similar Compounds
Similar Compounds
Tanegoside is structurally similar to other lignan glycosides, such as tinosposides A and B, which are also isolated from Tinospora sinensis . These compounds share similar biological activities and potential therapeutic applications.
Uniqueness
What sets this compound apart from other lignan glycosides is its unique molecular structure and specific biological activities. While other lignan glycosides may exhibit similar properties, this compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H34O12 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4-hydroxy-3-methoxyphenyl)-[(3S,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O12/c1-34-18-7-12(3-5-16(18)29)24-14(9-27)15(11-36-24)25(13-4-6-17(30)19(8-13)35-2)38-26-23(33)22(32)21(31)20(10-28)37-26/h3-8,14-15,20-33H,9-11H2,1-2H3/t14-,15+,20+,21+,22-,23+,24+,25?,26-/m0/s1 |
InChI Key |
WMABCPOXSNGIJO-ABXNQLLSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](CO2)C(C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.